1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one typically involves the reaction of 3-amino-4-fluorophenol with a halogenated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted propanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, while the chlorine atom may facilitate the formation of reactive intermediates. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-methylphenyl)ethanone
- 1-(3-Amino-4-methoxyphenyl)ethanone
- 1-(3-Amino-4-chlorophenyl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness
1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(3-amino-4-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2 |
InChI Key |
FYTYVWYXXWZNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)F |
Origin of Product |
United States |
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